molecular formula C8H7ClOS B2680538 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one CAS No. 1542364-86-2

3-(5-Chlorothiophen-2-yl)cyclobutan-1-one

Cat. No.: B2680538
CAS No.: 1542364-86-2
M. Wt: 186.65
InChI Key: FCRGCAWKBCYZER-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . This compound features a cyclobutanone ring substituted with a 5-chlorothiophen-2-yl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)cyclobutan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s cyclobutanone ring and thiophene moiety can engage in various interactions, influencing molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromothiophen-2-yl)cyclobutan-1-one
  • 3-(5-Methylthiophen-2-yl)cyclobutan-1-one
  • 3-(5-Fluorothiophen-2-yl)cyclobutan-1-one

Uniqueness

3-(5-Chlorothiophen-2-yl)cyclobutan-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic applications where the chlorine atom can be selectively manipulated .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)cyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c9-8-2-1-7(11-8)5-3-6(10)4-5/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRGCAWKBCYZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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